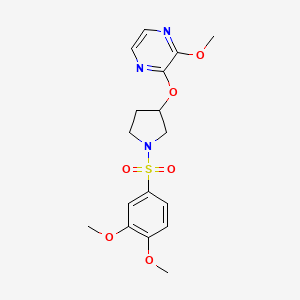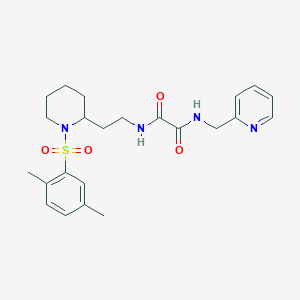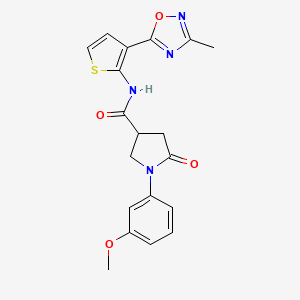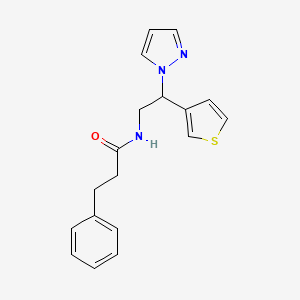
N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-3-phenylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-3-phenylpropanamide, also known as PTUPB, is a chemical compound that has been used in scientific research for its potential therapeutic properties. PTUPB belongs to a class of compounds known as pyrazoles, which have been studied extensively for their ability to modulate various biological pathways.
Applications De Recherche Scientifique
Molecular Structure and Synthesis
The study of molecular structures such as N-substituted 3,5-diphenyl-2-pyrazoline-1-thiocarboxamides reveals intricate details about their geometric parameters, interactions, and conformation. Köysal et al. (2005) explored the structures of two N-substituted pyrazoline derivatives, highlighting the interactions like N-H...N(pyraz) and the envelope conformation of the pyrazoline ring. Such studies provide foundational knowledge for synthesizing novel compounds with specific properties (Köysal, Işık, Sahin, & Palaska, 2005).
Antimicrobial and Biological Activities
Research into heterocyclic compounds, including those similar in structure to N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-3-phenylpropanamide, often focuses on their antimicrobial properties. Gad-Elkareem et al. (2011) synthesized new thio-substituted derivatives and evaluated their antimicrobial activities, providing insights into the potential application of these compounds in fighting infections (Gad-Elkareem, Abdel-fattah, & Elneairy, 2011).
Electrophilic and Material Properties
The synthesis of novel compounds often aims at discovering materials with unique properties. For instance, the introduction of different acceptor groups in the synthesis of donor–acceptor type monomers can significantly affect their electrochemical and electrochromic properties. Hu et al. (2013) synthesized monomers showing different properties due to the acceptor groups, indicating the versatility of these compounds in material science applications (Hu, Lv, Sun, Bian, Ouyang, Fu, Wang, & Zhang, 2013).
Drug Discovery and Pharmacological Research
Beyond structural and material science research, derivatives of N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-3-phenylpropanamide are investigated for their pharmacological potential. The design and synthesis of compounds for inhibiting specific biological pathways, as done by Raffa et al. (2019), underscore the importance of these compounds in drug discovery and development. By exploring the antiproliferative activity and mechanisms of action of benzamide derivatives, researchers contribute to the understanding of cancer therapy and potential treatments (Raffa, D’Anneo, Plescia, Daidone, Lauricella, & Maggio, 2019).
Propriétés
IUPAC Name |
3-phenyl-N-(2-pyrazol-1-yl-2-thiophen-3-ylethyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3OS/c22-18(8-7-15-5-2-1-3-6-15)19-13-17(16-9-12-23-14-16)21-11-4-10-20-21/h1-6,9-12,14,17H,7-8,13H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJTBYJRQQRUZLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)NCC(C2=CSC=C2)N3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-3-phenylpropanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

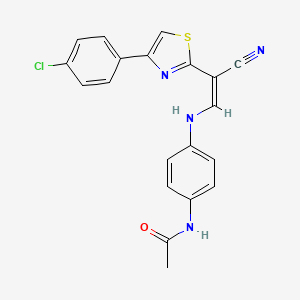
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)butyramide hydrochloride](/img/structure/B2942782.png)
![5-(Benzo[d][1,3]dioxol-5-ylmethyl)-2-(2-(2,4-dichlorophenoxy)acetamido)-4-methylthiophene-3-carboxamide](/img/structure/B2942786.png)
![2-(1-Methylpyrazol-4-yl)sulfonyl-6-phenyl-2-azaspiro[3.3]heptane](/img/structure/B2942787.png)
![4-(Imidazo[1,2-a]pyridin-2-ylmethyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2942788.png)

![2-[4-(2,2-Difluoroethyl)piperazin-1-yl]propanoic acid](/img/structure/B2942793.png)
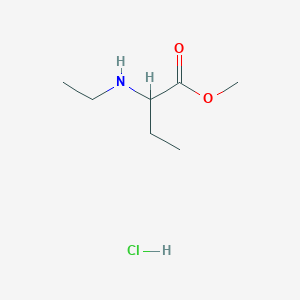
![2-[4-(2-Hydroxyethyl)piperazin-1-yl]-7-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2942795.png)
![N-(2-ethoxyphenyl)-2-[3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B2942796.png)
